Planinin

Description

Properties

IUPAC Name |

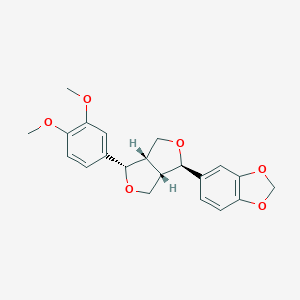

5-[(3R,3aS,6S,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-LYDRAKHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987817 | |

| Record name | 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68296-27-5 | |

| Record name | Planinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068296275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation of Planinin

Botanical Sources and Distribution

While "Planinin" remains elusive, the specified plant species are rich sources of various bioactive compounds.

Piper mullesua , a plant from the Piperaceae family, is distributed across the tropical and subtropical regions of the world. impactfactor.org Phytochemical investigations of P. mullesua have revealed the presence of several classes of compounds. A number of these have been isolated and characterized, including:

Lignans (B1203133): Asarinin, Fargesin, and Sesamin. phytomednepal.com

Amides: Pipermullesine A, Pipermullesine B, and Pipermullesine C. impactfactor.org

Other compounds: Myristicin. phytomednepal.com

Magnolia coco , belonging to the Magnoliaceae family, is native to Southern China, Taiwan, and northern Vietnam. wikipedia.org This evergreen shrub is known for its fragrant flowers. nparks.gov.sg Essential oils can be extracted from its flowers for use in perfumery and to make tea. nparks.gov.sg While specific searches for "this compound" in Magnolia coco were unfruitful, the genus Magnolia is known to produce a variety of lignans and other phenolic compounds.

The following table summarizes the key chemical constituents identified in Piper mullesua.

| Botanical Source | Compound Class | Examples of Isolated Compounds |

| Piper mullesua | Lignans | Asarinin, Fargesin, Sesamin phytomednepal.com |

| Amides | Pipermullesine A, B, C impactfactor.org | |

| Phenylpropanoids | Myristicin phytomednepal.com |

Advanced Isolation Techniques

The isolation of specific chemical compounds from plant matrices is a critical step in phytochemical research. Modern techniques allow for the efficient separation and purification of target molecules.

Chromatographic Methodologies for Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product purification. mikeshouts.com This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). mikeshouts.com Preparative HPLC is specifically designed to isolate substantial quantities of a purified compound for further study. mikeshouts.com

The general workflow for purifying a compound like those found in Piper mullesua using HPLC would involve:

Method Development: An initial analytical-scale separation is developed to optimize the mobile phase composition and gradient to achieve the best possible resolution of the target compound from other constituents.

Scale-Up: The analytical method is then scaled up to a preparative column with a larger diameter to handle higher sample loads.

Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to isolate the peak corresponding to the target molecule.

Other Separation and Extraction Strategies

Prior to chromatographic purification, initial extraction is necessary to liberate the compounds of interest from the plant material. Common strategies include:

Solvent Extraction: This involves macerating the plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to dissolve the desired compounds. The choice of solvent is crucial and depends on the polarity of the target molecules.

Fractionation: The crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of varying polarities to separate compounds into broad classes, simplifying the subsequent purification steps.

Bioassay-guided isolation is a powerful strategy where the fractions from the extraction and separation processes are tested for a specific biological activity. neist.res.in This allows researchers to focus their purification efforts on the fractions that contain the bioactive compounds of interest. neist.res.in

Synthetic Approaches to Planinin and Its Analogues

Total Synthesis Strategies for Planinin

Total synthesis is the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors. wikipedia.orgtotal-synthesis.com This field serves as a critical test for new synthetic methodologies and provides access to complex molecules for biological study. pnas.org

Key Synthetic Routes and Reaction Conditions for this compound

In the absence of a known structure for this compound, specific synthetic routes cannot be detailed. However, the design of a synthetic route, known as retrosynthetic analysis, involves mentally deconstructing the target molecule into simpler precursors. total-synthesis.com This process identifies key bond disconnections and strategic intermediates.

A hypothetical total synthesis would likely involve a sequence of well-established chemical reactions. The choice of reactions would be dictated by the functional groups and stereocenters present in the hypothetical this compound structure. Common reactions employed in total synthesis include:

Carbon-Carbon Bond Forming Reactions: Aldol (B89426) reactions, Diels-Alder reactions, and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental for building the carbon skeleton.

Functional Group Interconversions: These reactions modify existing functional groups, for example, through oxidation, reduction, or protection/deprotection sequences.

Cyclization Reactions: Ring-closing metathesis or intramolecular aldol reactions might be used to form cyclic structures within the molecule.

The reaction conditions for each step—including solvent, temperature, catalyst, and reaction time—would be meticulously optimized to maximize yield and purity.

Table 1: Illustrative Reaction Conditions in a Hypothetical Synthesis

| Reaction Type | Reagents and Catalysts | Solvent | Temperature (°C) |

|---|---|---|---|

| Suzuki Coupling | Palladium catalyst, base (e.g., K₂CO₃) | Toluene/Water | 80-110 |

| Aldol Addition | Lithium diisopropylamide (LDA) | Tetrahydrofuran (B95107) (THF) | -78 |

Stereoselective Synthesis of this compound

Many complex natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Stereoselective synthesis aims to produce a single desired stereoisomer. acs.orgnih.gov This is crucial as different stereoisomers can have vastly different biological activities.

Key strategies for achieving stereoselectivity include:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product (e.g., an amino acid or sugar).

Use of Chiral Auxiliaries: A temporary chiral group is attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed.

Asymmetric Catalysis: Employing a small amount of a chiral catalyst (organocatalyst or metal complex) to generate a large amount of an enantiomerically enriched product. acs.org

For a hypothetical this compound molecule, achieving the correct three-dimensional arrangement of atoms would be a primary challenge, requiring careful selection of stereoselective reactions at each stereocenter-forming step. youtube.com

Semisynthesis and Derivatization of this compound

Semisynthesis involves the chemical modification of a naturally occurring compound to produce derivatives. wikipedia.org This approach is often more efficient than total synthesis if the natural product is readily available.

Chemical Modification of the Natural this compound Scaffold

Assuming this compound is a natural product that can be isolated in sufficient quantities, its structure could be modified to explore structure-activity relationships. nih.govnih.gov Chemical handles on the molecule, such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups, would be targets for modification. For instance, esters or amides could be formed to alter the molecule's polarity and bioavailability.

Functionalization Reactions of this compound (e.g., Oxidation, Reduction, Substitution)

Specific functional groups on the this compound scaffold could be altered through various reactions: youtube.comnih.gov

Oxidation: Alcohols could be oxidized to aldehydes or ketones.

Reduction: Ketones or esters could be reduced to alcohols.

Substitution: A leaving group could be displaced by a nucleophile to introduce new functionality.

These modifications can lead to analogues with improved potency, selectivity, or pharmacokinetic properties.

Table 2: Potential Functionalization Reactions for a Hypothetical Scaffold

| Reaction Type | Reagent | Functional Group Transformation |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Primary alcohol to aldehyde |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Ketone to secondary alcohol |

Industrial Production Methodologies for this compound

The large-scale synthesis of a chemical compound presents different challenges than laboratory-scale synthesis. picomto.comtempo.io The primary goals of industrial production are cost-effectiveness, safety, and sustainability. epicflow.comextensiv.commrpeasy.com

For this compound, an industrial production strategy would be chosen based on factors like the complexity of the molecule and the availability of starting materials.

Fermentation/Biocatalysis: If this compound is a natural product, large-scale fermentation using microorganisms might be the most efficient production method. Enzymes could also be used to perform specific, highly selective transformations on an industrial scale. rsc.org

Chemical Synthesis: If total synthesis is required, the route would be re-evaluated and optimized for scale-up. This involves using cheaper reagents, minimizing the number of steps, and avoiding hazardous reaction conditions or difficult purifications. epicflow.com Process planning methods such as batch production or flow chemistry might be employed. tempo.ioextensiv.com Flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages in terms of safety, consistency, and scalability.

Ultimately, the chosen industrial methodology would aim to produce this compound of high purity and consistent quality in the required quantities while minimizing environmental impact and production costs. picomto.com

Biosynthesis of Planinin in Natural Systems

Elucidation of Planinin Biosynthetic Pathways

The elucidation of complete biosynthetic pathways for most natural products remains a significant challenge. uni-goettingen.dechemspider.com134.76.19 While this compound is known to be a naturally occurring compound isolated from various plant sources, detailed research findings specifically outlining its biosynthetic pathway, including the precise sequence of reactions and the precursor molecules involved, are not available in the provided search results. nih.gov

Generally, the elucidation of natural product biosynthetic pathways has been greatly advanced by the integration of next-generation sequencing technologies, high-throughput proteomics, metabolomics analyses, and bioinformatics. These "omics" approaches provide new resources for unraveling uncharacterized biosynthetic pathways by identifying genes, proteins, and metabolites involved in the synthesis of complex molecules. Computational tools also play a crucial role in predicting and reconstructing these pathways. uni-goettingen.dechemspider.com

Identification of Key Enzymes and Intermediates in this compound Biosynthesis

Specific key enzymes and intermediates directly involved in the biosynthesis of this compound are not detailed in the provided search results. In the broader context of natural product biosynthesis, a diverse array of enzymes and intermediates are typically involved. For instance, in the synthesis of complex natural products like polyketides (PKs) and nonribosomal peptides (NRPs), key enzymes include polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs), which are often modular and can be manipulated to create novel compounds. Other important enzyme classes include cytochrome P450s (CYP450s), which are frequently involved in oxidation steps, and various transferases and synthases responsible for assembling the molecular scaffold.

Intermediates are crucial stepping stones in a biosynthetic pathway, transforming through a series of enzymatic reactions to yield the final product. For example, in the biosynthesis of cyclic plant triterpenes, 2,3-oxidosqualene (B107256) is a universal linear precursor. The identification of such intermediates is critical for understanding the flow of carbon and other atoms through the pathway. However, without a defined pathway for this compound, its specific intermediates cannot be identified.

Advanced Analytical Methodologies for Planinin Research

Spectroscopic Techniques for Planinin Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy: Lignans (B1203133), due to their aromatic nature, strongly absorb ultraviolet light, exhibiting characteristic maxima in the UV region (200-400 nm) researchgate.netcellulosechemtechnol.ro. For this compound, UV-Vis spectroscopy can be used for initial detection and quantification, typically at wavelengths such as 280 nm or 254 nm, where many lignans show maximum absorption mdpi.commdpi.comicm.edu.pl. The location and intensity of these absorption bands can provide insights into the type of lignan (B3055560) and its conjugated systems researchgate.netcellulosechemtechnol.ro.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: IR and FTIR spectroscopy are employed to identify characteristic functional groups present in this compound. These include hydroxyl (phenolic or alcoholic), methoxyl, carbonyl, and carboxyl groups, which are common in lignans researchgate.netcellulosechemtechnol.roresearchgate.net. FTIR spectrometers are widely used for this purpose, providing a fingerprint of the molecule's functional composition researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC), is a powerful tool for detailed structural elucidation of lignans researchgate.netmdpi.comresearchgate.netncsu.eduacs.org.

¹H NMR provides information on proton environments, including chemical shifts, coupling constants, and integration, which are critical for determining the connectivity of atoms.

¹³C NMR offers insights into the carbon skeleton and different carbon types.

2D NMR experiments are essential for establishing through-bond and through-space correlations, confirming inter-unit linkages and the stereochemistry of complex lignan structures acs.org. For instance, HSQC spectra can confirm the presence of guaiacyl units and different types of linkages characteristic of softwood lignans acs.org.

NMR can also be used to quantify various structural features of lignans, though it may have limitations such as signal overlapping researchgate.net.

Raman Spectroscopy: Similar to IR, Raman spectroscopy can also be used for the structural characterization of lignans, often complementing IR data researchgate.netresearchgate.net.

Chromatographic and Separation Methods for this compound Analysis

Chromatographic techniques are indispensable for separating this compound from complex mixtures, such as plant extracts, and for isolating it for further characterization or quantification mdpi.comcreative-proteomics.comresearchgate.net.

HPLC is a widely used and highly versatile technique for the analysis of lignans, including this compound, particularly due to their medium polarity and thermal instability, which often precludes direct gas chromatography without derivatization mdpi.comresearchgate.nettaylorfrancis.commdpi.comicm.edu.plresearchgate.net.

Principle: HPLC separates analytes based on their differential affinity for a stationary phase and a mobile phase sysrevpharm.org. For lignans, reversed-phase columns (e.g., C18, C8) are commonly employed mdpi.comresearchgate.netmdpi.comicm.edu.plresearchgate.net.

Mobile Phase: Gradient elution systems are typically used, often consisting of mixtures of organic solvents (like acetonitrile (B52724) or methanol) and an aqueous phase (often water with a small percentage of an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency for MS detection) mdpi.commdpi.comicm.edu.plsci-hub.senih.gov.

Detection:

UV Detectors (e.g., PDA/DAD): These are frequently used due to the UV-absorbing nature of lignans. Detection at 280 nm or 254 nm is common mdpi.commdpi.comicm.edu.plsci-hub.senih.gov.

Fluorescence Detection: For certain lignans, fluorescence detection can offer higher sensitivity compared to UV detection sci-hub.se.

Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry (LC-MS) is a powerful hyphenated technique for both identification and quantification, providing high sensitivity and selectivity creative-proteomics.comtaylorfrancis.comicm.edu.plsci-hub.senih.govnih.govsigmaaldrich.comnih.gov.

An illustrative example of typical HPLC parameters for lignan analysis is shown below:

| Parameter | Typical Range/Type |

| Column Type | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile/Methanol + Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient |

| Flow Rate | 0.8-1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection Wavelength | 280 nm, 254 nm (UV); specific λ for Fluorescence |

| Injection Volume | 5-20 µL |

GC is also utilized for lignan analysis, particularly when coupled with mass spectrometry (GC-MS). However, due to the low volatility and thermal lability of many lignans, including this compound, preliminary derivatization is often required to make them amenable to GC analysis mdpi.commdpi.comncsu.eduresearchgate.netnih.govboku.ac.atnih.gov.

Derivatization: Common derivatization techniques include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane/trimethylchlorosilane (Tri-Sil reagent)) and acylation (e.g., with pentafluoropropionic anhydride (B1165640) (PFPA)) mdpi.comncsu.edunih.gov. This process increases the volatility and thermal stability of the analytes, enhancing sensitivity and specificity mdpi.com.

Detection: GC is often coupled with Flame Ionization Detectors (FID) for quantification or Mass Spectrometry (GC-MS) for both qualitative and quantitative analysis boku.ac.atnasa.gov.

Other Separation Techniques:

Thin-Layer Chromatography (TLC): TLC serves as an inexpensive and rapid adjuvant method for qualitative screening of extracts and monitoring lignan isolation and purification steps mdpi.comresearchgate.net.

Supercritical Fluid Extraction (SFE): SFE is a more sophisticated extraction method that can be used to isolate lignans from plant sources researchgate.net.

Mass Spectrometry Applications in this compound Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique that provides direct information about the analyte by measuring its mass-to-charge ratio (m/z) and characterizing its chemical structure through fragmentation patterns creative-proteomics.comicm.edu.placs.orgnih.govnih.govboku.ac.atnasa.govresearchgate.netnih.govresearchgate.net.

Ionization Techniques:

Electrospray Ionization (ESI): ESI is a widely preferred ionization technique for LC-MS analysis of lignans, especially for producing ions from macromolecules without significant fragmentation researchgate.neticm.edu.plnih.gov. Both positive and negative ion modes are used, with negative ionization often preferred for lignans due to the easy deprotonation of their acidic phenolic groups researchgate.net.

Atmospheric Pressure Chemical Ionization (APCI) and Heated Nebulizer (HN): These are also used for lignan analysis researchgate.net.

Electron Ionization (EI): Typically used in GC-MS, EI provides characteristic fragmentation patterns for structural identification boku.ac.atnih.gov.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS is noted for its simplicity in sample preparation and tolerance to impurities, though it is not easily combined with separation techniques mdpi.com.

Fragmentation Analysis: MS/MS (tandem mass spectrometry) provides valuable structural information by observing characteristic fragmentation pathways. For lignans, specific mass losses can indicate the presence of certain functional groups or structural moieties. For example, dibenzylbutyrolactone lignans often show a characteristic loss of 44 Da (CO₂) from the lactone moiety, while the presence of a methylenedioxy group on the B ring can be indicated by a loss of 58 Da (C₂H₂O₂) nih.govnih.govsigmaaldrich.comnih.govnih.govresearchgate.net.

Hyphenated Techniques: LC-MS/MS, particularly using quadrupole time-of-flight (QTOF-MS), offers high accuracy and precision, enabling both elemental composition determination and detailed fragmentation analysis for unambiguous or tentative identification of lignans creative-proteomics.comsci-hub.senih.govnih.govsigmaaldrich.comnih.gov. GC-MS/FID is also a robust method for qualitative analysis (by MS) and synchronized quantification (by FID) of extractives found in lignocellulosic material boku.ac.at.

An illustrative example of typical MS fragmentation patterns for lignans is shown below:

| Lignan Type | Characteristic Fragmentation | Mass Loss (Da) |

| Dibenzylbutyrolactone | Loss of CO₂ from lactone moiety | 44 |

| Methylenedioxy on B ring | Loss of C₂H₂O₂ | 58 |

| Lignan Glycosides | Loss of sugar residue to yield parent lignan | Variable |

| Furofuran Lignans | Cleavage in side chain at α and β position (e.g., loss of guaiacyl or syringyl moiety) | 151 (guaiacyl), 181 (syringyl) |

Quantitative and Qualitative Analytical Strategies for this compound

Analytical strategies for this compound involve both qualitative and quantitative approaches to ensure its accurate identification and precise measurement.

Qualitative Analysis: This focuses on identifying this compound and elucidating its structure. Techniques such as NMR spectroscopy, high-resolution mass spectrometry (HR-MS) with fragmentation analysis, and comparison of chromatographic retention times and spectral data with authentic standards or spectral libraries are crucial researchgate.netmdpi.comacs.orgnih.govnih.govsigmaaldrich.comnih.govboku.ac.atnih.gov. LC-MS/MS and GC-MS are particularly effective for identifying unknown lignans in complex mixtures creative-proteomics.comnih.govsigmaaldrich.comnih.gov.

Quantitative Analysis: This aims to determine the amount or concentration of this compound in a sample.

HPLC-UV/Fluorescence: Widely used for quantifying lignans, offering sufficient sensitivity and selectivity mdpi.comsci-hub.senih.govsigmaaldrich.comnih.gov.

GC-FID/GC-MS (Selected Ion Monitoring - SIM): Used for quantifying volatile or derivatized lignans, offering high sensitivity (e.g., parts-per-billion levels for some lignans) nih.govboku.ac.atnih.gov.

LC-MS/MS: Provides highly sensitive and selective quantification, especially for trace amounts in complex biological matrices creative-proteomics.comsci-hub.senih.govsigmaaldrich.comnih.govnih.gov.

Key parameters evaluated in quantitative analysis include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range mdpi.comsci-hub.senih.govnih.gov.

Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected, but not necessarily quantified sci-hub.senih.govgsconlinepress.com.

Limit of Quantification (LOQ): The lowest concentration of analyte that can be accurately and precisely quantified mdpi.comsci-hub.senih.govgsconlinepress.com.

Accuracy: The closeness of agreement between the test result and the accepted reference value sci-hub.senih.govnih.gov.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample (e.g., intra-day and inter-day precision) sci-hub.senih.govnih.govnih.gov.

Recovery: The efficiency of the analytical procedure in extracting and measuring the analyte from the sample matrix sci-hub.senih.govnih.gov.

Method Development and Validation in this compound Analysis

The development and validation of analytical methods for this compound are critical to ensure that the results obtained are accurate, reliable, and reproducible, especially when dealing with natural products and complex matrices mdpi.comsysrevpharm.orgnih.govgsconlinepress.comsailife.commdpi.com.

Method Development: This is an iterative process that involves selecting appropriate analytical techniques, optimizing parameters (e.g., mobile phase composition, column type, detection wavelength, temperature, derivatization conditions), and ensuring the method is "fit for purpose" mdpi.comsysrevpharm.orgnih.govsailife.com. For this compound, this would involve careful consideration of its lignan structure and properties to choose the most suitable chromatographic and spectroscopic conditions.

Method Validation: Once developed, the analytical method must be validated to confirm its suitability for its intended use. This typically follows international guidelines, such as those from the International Conference on Harmonisation (ICH) sysrevpharm.orgnih.govgsconlinepress.comsailife.commdpi.com.

Key parameters assessed during method validation include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components sysrevpharm.orggsconlinepress.commdpi.com.

Linearity and Range: Demonstrating that the method's response is proportional to the analyte concentration over a specified range sysrevpharm.orgnih.govnih.govgsconlinepress.commdpi.com.

Accuracy: Evaluating the closeness of agreement between the measured value and the true value sysrevpharm.orgnih.govnih.govgsconlinepress.commdpi.com.

Precision: Assessing the variability of results under normal operating conditions, including repeatability (intra-day precision) and intermediate precision (inter-day precision) sysrevpharm.orgsci-hub.senih.govnih.govgsconlinepress.commdpi.com.

Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentrations that can be reliably detected and quantified, respectively sci-hub.senih.govgsconlinepress.commdpi.com.

Robustness: Evaluating the capacity of the method to remain unaffected by small, deliberate variations in method parameters sysrevpharm.orggsconlinepress.com.

Recovery: Assessing the efficiency of analyte extraction from the sample matrix sci-hub.senih.govnih.govmdpi.com.

An example of validation parameters and typical acceptance criteria for analytical methods (applicable to this compound):

| Validation Parameter | Typical Acceptance Criteria (Illustrative) |

| Linearity (r²) | > 0.999 |

| Accuracy | 98-102% Recovery |

| Precision (RSD%) | < 2% (Intra-day & Inter-day) |

| LOD | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | Signal-to-Noise Ratio (S/N) ≥ 10 |

| Recovery | 80-120% |

| Robustness | Results unaffected by minor parameter changes |

Theoretical and Computational Chemistry Studies of Planinin

Quantum Mechanical Investigations of Planinin

Quantum Mechanical (QM) investigations are fundamental to understanding the electronic structure and properties of molecules, including their interactions and reactivity. These methods, based on the principles of quantum mechanics, provide a precise description of the interactions between electrons and orbitals, which is crucial for predicting chemical behavior. researchgate.net QM approaches are widely used to calculate molecular geometries, vibrational frequencies, electronic excitation energies, and reaction pathways. smu.edurug.nl For complex systems, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are often employed, where a specific region of interest is treated with high-level QM theory, while the surrounding environment is modeled using computationally less demanding molecular mechanics force fields. acs.org This multi-scale approach enables the study of electronic phenomena within complex classical environments, such as biological systems. acs.org While QM investigations are invaluable for characterizing the intrinsic properties of chemical compounds, specific quantum mechanical studies dedicated to this compound were not found in the available literature.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are essential numerical methods for exploring the time-dependent behavior, fluctuations, and conformational changes of molecular systems. nih.gov By simulating the movement of atoms and molecules over time, MD provides detailed insights into the dynamic properties of macromolecules, including proteins, nucleic acids, and other chemical compounds. nih.gov Conformational analysis, often performed using MD simulations, aims to identify and characterize the various stable and transient three-dimensional arrangements (conformations) that a molecule can adopt. aip.orgpitt.edu This is particularly important for flexible molecules, as different conformations can exhibit distinct chemical and biological activities. pitt.edu Techniques such as self-organizing maps (SOMs) can be applied to analyze large ensembles of structures generated from MD simulations, aiding in the identification of key conformational states and understanding their dynamics. aip.orgnih.gov Despite the general applicability of MD and conformational analysis to complex organic molecules, specific published research focusing on molecular dynamics simulations or conformational analysis of this compound was not identified.

Electronic Structure Theory Applications to this compound

Electronic Structure Theory (EST) is an integral part of modern chemical research, providing theoretical frameworks and computational methods to describe the electronic behavior of atoms and molecules. cambridge.org A prominent method within EST is Density Functional Theory (DFT), which is widely used for efficiently calculating electronic structures with high accuracy. riken.jp EST applications extend to predicting a wide range of material properties, including optical and dielectric responses, and understanding the stability and dynamics of various compounds. rug.nlresearchgate.net These theories are crucial for understanding the properties of materials prior to their synthesis and for designing new compounds with desired characteristics. researchgate.net While EST methods are routinely applied to elucidate the electronic properties and behavior of diverse chemical entities, specific applications of electronic structure theory directly to this compound were not found in the reviewed sources.

Prediction of Chemical Reactivity and Reaction Mechanisms of this compound

The prediction of chemical reactivity and reaction mechanisms is a highly desirable capability in various fields of chemistry, including drug discovery and materials synthesis. researchgate.netmi-6.co.jp Computational chemistry, leveraging quantum mechanics, offers precise descriptions of electron and orbital interactions during bond formation and breakage, enabling the study of complex reaction mechanisms. researchgate.net Modern algorithms and increased computational power allow for accurate and punctual studies of complex systems, providing answers regarding stability and reactivity. researchgate.net Machine learning models are increasingly used to predict reaction outcomes, mechanisms, and optimal conditions by analyzing large datasets of reaction precedents. mi-6.co.jprsc.orgarxiv.org These models can identify patterns and trends in chemical transformations, offering insights into why certain products are formed. rsc.orgarxiv.org While these predictive tools are advancing rapidly, specific studies on predicting the chemical reactivity or reaction mechanisms of this compound were not identified in the provided information.

Application of Machine Learning and Artificial Intelligence in this compound Studies

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is transforming various aspects of chemistry, including theoretical and computational studies. AI and ML tools are being developed to enhance molecular modeling capabilities, process vast amounts of data, identify patterns, and make predictions. aalto.fipnnl.govemerald.com In computational chemistry, ML and AI are applied to areas such as developing high-precision force fields for molecular dynamics simulations, predicting chemical reactivity, and accelerating drug discovery processes. mi-6.co.jprsc.orgresearchgate.net These technologies can improve forecasting accuracy, optimize resource allocation, and automate labor-intensive tasks. stockiqtech.commdpi.com While AI and ML offer significant opportunities for advancing chemical research, specific applications of these technologies directly to studies of this compound were not found in the search results.

Compound Information Table

Biological Activity and Mechanism of Action of Planinin Preclinical Focus

In Vitro Pharmacological Characterization of Planinin

In vitro pharmacological characterization involves assessing a compound's biological effects in controlled laboratory settings, typically using cell lines, isolated tissues, or biochemical systems. This phase is crucial for understanding a compound's potency, selectivity, and initial mechanistic insights pharmaron.comnih.govnih.gov.

Cellular assays are fundamental for evaluating the broad spectrum of a compound's biological activities. For a compound like "this compound" with purported multi-faceted effects, various cell-based assays would be employed.

Anti-proliferative Effects: These assays assess a compound's ability to inhibit cell growth or induce cell death, particularly relevant for potential anti-cancer applications. Common methods include metabolic reduction assays (e.g., MTT assay) or cell counting in various cancer cell lines (e.g., A549, MCF7, HCT15) brieflands.comresearchgate.netresearchgate.net.

Antioxidant Effects: Evaluation of antioxidant activity typically involves assays that measure a compound's capacity to scavenge free radicals (e.g., DPPH assay, ABTS+• decolorization assay) or reduce oxidative stress in cellular models brieflands.comresearchgate.netnih.govresearchgate.netmdpi.com.

Anti-inflammatory Effects: In vitro anti-inflammatory activity is often determined by measuring the inhibition of pro-inflammatory mediators (e.g., nitric oxide (NO), prostaglandin (B15479496) E2, TNF-α, IL-1β, IL-6) in stimulated immune cells (e.g., LPS-induced RAW 264.7 macrophages) nih.govbrieflands.comresearchgate.netnih.govmdpi.com.

Antimicrobial Effects: To determine antimicrobial activity, assays such as disk diffusion or microtiter plate assays are used to evaluate a compound's efficacy against various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains, often quantifying minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values researchgate.netnih.govmdpi.commdpi.com.

Note on this compound Specific Data: No specific data or detailed findings regarding the anti-proliferative, antioxidant, anti-inflammatory, or antimicrobial effects of "this compound" were found in the scientific literature.

Identifying the molecular targets of a biologically active compound is crucial for understanding its mechanism of action and for further drug development. This typically involves a combination of biochemical and cell-based approaches mdpi.comnih.govresearchgate.net.

Enzyme Inhibition: If "this compound" were hypothesized to act via enzyme modulation, in vitro enzymatic assays would be performed to measure its inhibitory potency (e.g., IC50 values) against specific enzymes. This involves incubating the enzyme with its substrate in the presence and absence of "this compound" and measuring the reaction product ich.orgacs.org.

Receptor Binding: For compounds acting on receptors, radioligand binding assays or functional assays (e.g., cAMP studies for GPCRs) are used to determine binding affinity (e.g., pKi) and selectivity for specific receptors nih.govnih.govnih.gov. Photoaffinity labeling (PAL) is another powerful technique where a photoactivatable probe derived from the compound covalently links to its target upon light activation, allowing for subsequent identification of the target protein mdpi.comresearchgate.net.

Note on this compound Specific Data: Specific molecular targets, enzyme inhibition profiles, or receptor binding data for "this compound" were not identified in the available research.

Understanding how a compound modulates biochemical pathways provides a comprehensive view of its cellular effects. These studies investigate the downstream consequences of target engagement nih.govsolubilityofthings.combmbreports.org.

Studies would typically involve analyzing changes in metabolite levels, protein phosphorylation states, or gene expression profiles in cells treated with "this compound". Techniques such as Western blotting, quantitative PCR, or omics-based approaches (e.g., metabolomics, proteomics, transcriptomics) would be employed to map the affected pathways. For instance, modulation of inflammatory pathways (e.g., NF-κB, MAPK pathways) or metabolic pathways (e.g., glycolysis, lipid metabolism) would be investigated by measuring key signaling molecules or pathway intermediates nih.govsolubilityofthings.combmbreports.orgnih.govscielo.br.

Note on this compound Specific Data: No specific information on the biochemical pathway modulation by "this compound" was found in the scientific literature.

High-throughput screening (HTS) is an automated process used to rapidly test thousands of compounds against specific biological targets or cellular phenotypes. This approach is crucial for identifying novel active compounds or optimizing existing ones researchgate.netresearchgate.netethz.chpharmamodels.net.

For "this compound-like" compounds, HTS would involve miniaturized assays in multi-well plates (e.g., 96-, 384-, or 1536-well formats) using robotic systems researchgate.netresearchgate.netethz.ch. This allows for the rapid evaluation of large chemical libraries for desired activities such as anti-proliferative effects, enzyme inhibition, or receptor activation/inhibition. HTS can be used in primary screening to identify "hits" that exhibit the desired characteristic, which are then advanced for further quantification and characterization researchgate.netpharmamodels.net. The process emphasizes automation, miniaturization, and robust assay quality control to ensure reproducibility and efficiency ethz.ch.

Note on this compound Specific Data: No specific high-throughput screening data related to "this compound" or its analogs were identified.

In Vivo Preclinical Models for this compound Activity

In vivo preclinical studies utilize animal models to evaluate a compound's efficacy, pharmacokinetics, and pharmacodynamics in a living system, bridging the gap between in vitro findings and potential human application mdpi.compharmaron.comalacrita.com.

Animal model studies are essential for assessing the efficacy of a compound in a complex biological system, mimicking disease conditions.

For "this compound," if it showed promising in vitro activity (e.g., anti-inflammatory, anti-proliferative effects), relevant animal models would be selected. For anti-inflammatory potential, models such as carrageenan-induced paw edema in rodents are commonly used to assess a compound's ability to reduce inflammation in vivo brieflands.comresearchgate.net. For anti-proliferative (e.g., anti-cancer) effects, xenograft models where human cancer cells are implanted into immunocompromised mice are frequently employed to observe tumor growth inhibition alacrita.com. The design of these studies is critical for ensuring accurate and reproducible results, considering factors like animal model selection, administration routes, and outcome measures mdpi.comnih.gov. These studies provide crucial data on the compound's effectiveness within a living organism and help in understanding its systemic effects pharmaron.com.

Note on this compound Specific Data: No specific in vivo efficacy data for "this compound" in animal models were found in the scientific literature.

Investigation of Biological Cascades in Preclinical In Vivo Systems

Preclinical in vivo studies are a critical phase in understanding the biological activity and potential therapeutic applications of a compound before human clinical trials mdpi.com. These studies typically involve the use of animal models to assess efficacy, safety, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics mdpi.comnih.gov. The goal is to establish the biological plausibility of a compound's effects, identify active dose levels, and determine suitable routes of administration frontiersin.org. Biological cascades, which are sequences of molecular events, are often investigated to elucidate how a compound exerts its effects within a living system frontiersin.org.

While this compound has been noted for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, and cytotoxic activity against certain cancer cell lines researchgate.net, specific detailed research findings on the investigation of biological cascades in preclinical in vivo systems solely focusing on this compound are not extensively detailed in the available literature. General preclinical evaluations of drug candidates involve rigorous in vitro and in vivo assays to determine binding efficacy, immunogenicity potential, pharmacokinetics, and safety profiles patsnap.com. These studies aim to provide insight into dose-activity and toxicity relationships frontiersin.org. However, specific data or detailed cascades for this compound in these contexts were not identified in the provided information.

Ecological and Inter-organismal Roles of this compound

This compound's role extends beyond potential pharmaceutical applications, with investigations into its ecological and inter-organismal functions wikipedia.org. Organisms, including plants, engage in complex interactions with their environment and other species, which can range from mutualistic to antagonistic nih.govuu.nlnih.gov. These interactions are fundamental to ecosystem structure and functioning nih.govnih.gov.

This compound in Plant Defense Mechanisms

Plants have evolved sophisticated defense mechanisms to protect themselves against a wide array of threats, including herbivores and pathogens mdpi.comatamankimya.comuga.edujmbfs.orgscitechnol.com. These defenses can be broadly categorized into physical barriers and chemical compounds mdpi.comuga.eduresearchgate.net. Chemical defenses often involve the production of secondary metabolites, which are compounds not directly involved in primary metabolic processes but play crucial roles in deterring predators, inhibiting pathogen growth, or attracting beneficial organisms nih.govscitechnol.comresearchgate.netlu.se. Examples of such compounds include alkaloids, phenolics, terpenoids, and glucosinolates, which can act as toxins, feeding deterrents, or antimicrobial agents nih.govscitechnol.comresearchgate.net.

This compound has been investigated for its potential role in plant defense mechanisms wikipedia.org. Given its reported antimicrobial properties researchgate.net, it aligns with the general understanding that plant-derived compounds can contribute to a plant's innate defense system by inhibiting pathogen growth or deterring pests scitechnol.comresearchgate.net. However, specific detailed research findings or data demonstrating this compound's precise involvement, the mechanisms by which it contributes to plant defense, or its impact on specific plant-pathogen or plant-herbivore interactions were not found in the provided information.

Interactions of this compound with Other Organisms

The interactions between plants and other organisms, such as microbes and insects, are intricate and ecologically significant uu.nlresearchgate.netfrontiersin.org. These interactions can influence plant health, growth, and resilience frontiersin.orguni-tuebingen.de. For instance, plant-associated microbial communities can contribute to tolerance mechanisms against environmental stressors or suppress pathogens researchgate.netuni-tuebingen.de. Similarly, plant-insect interactions encompass a spectrum of relationships, from mutualistic (e.g., pollination) to antagonistic (e.g., herbivory) lu.seoxfordbibliographies.com. Plants often release chemical compounds, including volatile organic compounds, that can repel or attack specific pathogens or attract natural enemies of herbivores patsnap.comresearchgate.net.

This compound's potential interactions with other organisms have been a subject of investigation wikipedia.org. While the broader context of plant-microbe and plant-insect interactions highlights the diverse roles chemical compounds can play in shaping ecological dynamics researchgate.netfrontiersin.org, specific detailed research findings or data illustrating this compound's direct involvement in these inter-organismal interactions, such as its effect on microbial communities or its role in specific plant-insect relationships, were not available in the provided search results.

Structure Activity Relationship Sar Studies of Planinin

Design and Synthesis of Planinin Analogues for SAR Probing

The design and synthesis of analogues are fundamental steps in SAR studies, allowing researchers to systematically explore how structural changes impact biological activity. For a complex natural product like this compound, this process involves identifying key structural motifs that are likely responsible for its observed biological effects and then introducing targeted modifications. chem960.com

Common strategies for designing this compound analogues would involve:

Modifications to the 1,3-benzodioxole (B145889) ring: This moiety could be altered by introducing different substituents (e.g., halogens, alkyl groups, hydroxyls) or by replacing the dioxole ring with other aromatic or heteroaromatic systems (e.g., phenyl, pyridine, furan). These changes can affect electronic properties, lipophilicity, and steric interactions with biological targets.

Variations in the 3,4-dimethoxyphenyl group: The dimethoxyphenyl substituent can be modified by changing the position or nature of the methoxy (B1213986) groups, or by replacing the phenyl ring with other aromatic or aliphatic systems. This could influence binding interactions, particularly hydrogen bonding or hydrophobic interactions.

Linker modifications: If this compound interacts with a target via a specific binding site, the linker connecting its different parts could be varied in length, flexibility, or chemical nature to optimize spatial arrangement for binding.

The synthesis of these analogues often employs a combination of established organic chemistry reactions. Depending on the complexity of the desired modifications, synthetic routes might involve total synthesis, semi-synthesis from isolated this compound, or late-stage derivatization. chem960.com Techniques such as Suzuki coupling, Stille coupling, and various oxidation/reduction reactions are commonly utilized to introduce diverse functionalities and build complex scaffolds. The goal is to create a library of structurally related compounds that can be systematically evaluated for their biological activities.

In Vitro SAR Analysis of this compound Derivatives

In vitro SAR analysis involves testing the synthesized this compound derivatives in controlled laboratory settings to quantify their biological potency and understand how structural changes correlate with observed effects. This typically involves a range of biochemical or cell-based assays relevant to this compound's known activities (e.g., antioxidant assays, anti-inflammatory assays, cytotoxicity assays against specific cell lines).

Impact of Substitutions and Chemical Modifications on this compound Activity

The impact of specific substitutions and chemical modifications is systematically evaluated to build a detailed SAR map. This involves analyzing how changes in parameters such as lipophilicity, electronic properties, and steric bulk of substituents affect the compound's activity.

For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, methoxy groups) at specific positions can alter the electron density of the molecule, influencing its ability to form hydrogen bonds or engage in π-stacking interactions with a target. Similarly, increasing the steric bulk of a substituent might lead to a loss of activity if it clashes with the binding pocket, or it could enhance activity if it forms new favorable interactions.

Table 2: Illustrative Impact of Substitutions on Hypothetical this compound Activity

| Compound | Position of Modification | Substituent | Hypothetical IC50 (µM) | Observed Effect |

| This compound | - | - | 1.5 | - |

| Analogue E | C-5 of benzodioxole | -Cl | 0.8 | Increased potency, possibly due to electronic effect |

| Analogue F | C-5 of benzodioxole | -CH3 | 2.5 | Decreased potency, steric hindrance or electronic change |

| Analogue G | C-2 of tetrahydrofuran (B95107) | -OH | >100 | Significant loss of activity, crucial for binding |

Computational (Quantitative) Structure-Activity Relationship (Q)SAR Modeling for this compound

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in SAR studies by establishing mathematical relationships between molecular descriptors and biological activities. QSAR models can predict the activity of new, untested compounds, thereby guiding the design of more potent and selective this compound analogues and reducing the need for extensive experimental synthesis and testing.

Ligand-Based and Structure-Based Approaches in this compound SAR

QSAR modeling can employ both ligand-based and structure-based approaches:

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the biological target (e.g., protein, enzyme) is unknown. They rely on the principle that compounds with similar structures tend to have similar activities. chem960.com For this compound, ligand-based QSAR would involve calculating various molecular descriptors (e.g., physicochemical properties like logP, molecular weight, topological indices, electronic parameters) for a series of this compound analogues and correlating these descriptors with their observed biological activities using statistical methods like multiple linear regression or machine learning algorithms. This approach can help identify the pharmacophore, which is the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Structure-Based Approaches: When the 3D structure of the biological target is known (e.g., from X-ray crystallography or cryo-EM), structure-based QSAR can be employed. This involves docking this compound and its analogues into the active site of the target protein to predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). Descriptors derived from these docking simulations (e.g., interaction energies, surface complementarity) can then be used to build QSAR models. This approach provides insights into the molecular mechanism of action and allows for rational design based on the target's binding site characteristics.

Predictive Models for this compound Analogues

Predictive QSAR models for this compound analogues are developed by training algorithms on a dataset of known structures and their corresponding biological activities. The quality and reliability of a QSAR model depend heavily on the quality and diversity of the experimental data used for training and validation.

The process typically involves:

Data Collection and Curation: Gathering experimental biological activity data for this compound and its analogues, along with their chemical structures.

Descriptor Generation: Computing a wide array of molecular descriptors that quantify various aspects of the chemical structure (e.g., constitutional, topological, electronic, steric, physicochemical).

Model Building: Applying statistical or machine learning techniques (e.g., multiple linear regression, partial least squares, support vector machines, neural networks) to establish a mathematical relationship between the descriptors and the biological activity.

Model Validation: Rigorously validating the model using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and predictive power for new, unseen compounds. The applicability domain of the model is also assessed to determine the chemical space for which reliable predictions can be made.

Once a robust predictive model is established, it can be used to virtually screen large libraries of hypothetical this compound analogues, prioritizing those with predicted high activity for experimental synthesis and testing. This iterative process of design, synthesis, testing, and computational modeling significantly accelerates the drug discovery and optimization process for compounds like this compound.

Future Directions and Emerging Research Avenues for Planinin

Integration of Advanced Methodologies in Planinin Research

The advancement of this compound research is intrinsically linked to the adoption of sophisticated scientific methodologies. These advanced techniques are pivotal for elucidating its mechanisms of action, identifying new therapeutic targets, and designing novel derivatives with enhanced efficacy and safety profiles.

Computational and In-Silico Approaches: Computational studies have become indispensable in modern drug discovery and are being increasingly applied to this compound research. In-silico methods, including molecular docking and pharmacokinetic simulations, have been employed to predict the binding affinities of this compound to various biological targets and to evaluate its drug-like properties. For instance, computational analyses have investigated the potential of this compound as a treatment for chronic migraine by modeling its interactions with key migraine-related proteins such as Calcitonin Gene-Related Peptide (CGRP) and inducible Nitric Oxide Synthase (iNOS). nih.govresearchgate.net These studies provide valuable insights into its mechanism of action and guide the rational design of future derivatives.

Further computational exploration is warranted to build a comprehensive interaction profile of this compound with a wider range of biological macromolecules. The use of virtual screening of large compound libraries could also accelerate the discovery of novel this compound analogs with desired biological activities, as demonstrated in a study that screened for analogs with larvicidal potential against Aedes aegypti. phcogres.comphcogres.com Density functional theory (DFT) has also been utilized to understand the antioxidant properties of lignans (B1203133) like this compound, offering a quantum mechanical perspective on its chemical reactivity. d-nb.info

Advanced Analytical and Spectroscopic Techniques: The precise characterization of this compound and its enantiomers is crucial for understanding its biological activity, as stereochemistry often plays a significant role in pharmacology. Advanced analytical techniques are central to this endeavor. A notable example is the use of chiroptical spectroscopy in conjunction with quantum-chemical calculations to unambiguously determine the absolute configuration of this compound's enantiomers. acoreconsumiveis.com.br This approach provides a more reliable alternative to empirical correlations of optical rotation, which can be prone to misassignments. acoreconsumiveis.com.br The application of such sophisticated spectroscopic methods will be vital for the quality control and standardization of this compound preparations for both research and potential clinical use.

Future research will likely see the expanded use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify this compound and its metabolites in biological samples. These techniques are essential for detailed pharmacokinetic and pharmacodynamic studies.

Exploration of Novel Biological Activities and Molecular Targets for this compound

Initial research on this compound focused on its traditional uses, leading to the discovery of its anti-inflammatory, antihypertensive, and antioxidant properties. nih.govthegoodscentscompany.com However, recent investigations have begun to uncover a broader spectrum of biological activities, opening up new avenues for its therapeutic application.

Emerging Therapeutic Areas: Recent studies have highlighted the potential of this compound in several novel therapeutic areas:

Neurological Disorders: As mentioned, in-silico studies suggest this compound could be a promising candidate for the treatment of chronic migraine. nih.govresearchgate.net Further preclinical studies are needed to validate these computational findings and to explore its efficacy in other neurological conditions. A 2024 study has also suggested that this compound may relieve neuropathic pain by promoting microglial M2 polarization. signavitae.com

Oncology: this compound has demonstrated anticancer properties. Research has shown that it can inhibit the growth of colon cancer cells by suppressing the CDK2/Cyclin E signaling pathway. nih.govmdpi.com It has also been found to inhibit breast cancer-mediated bone destruction. thegoodscentscompany.comchemfaces.com These findings suggest that this compound could be a valuable lead compound for the development of new anticancer agents.

Allergic Diseases: A significant discovery has been the anti-allergic effect of this compound, which is mediated through the inhibition of the ORAI1 channel, a key player in calcium signaling in immune cells. semanticscholar.org This positions this compound as a potential therapeutic agent for allergic conditions such as rhinitis and asthma.

Metabolic and Cardiovascular Diseases: this compound has been shown to improve lipid and glucose metabolism and has a protective effect against myocardial ischemia-reperfusion injury. thegoodscentscompany.comguidechem.com It has also been found to alleviate atherosclerosis. researchgate.net These activities underscore its potential in managing metabolic syndrome and cardiovascular diseases.

Infectious Diseases: The potential of this compound and its analogs as larvicidal agents against mosquitos like Aedes aegypti opens a new field of investigation for its use in controlling vector-borne diseases. phcogres.comphcogres.com

Novel Molecular Targets and Mechanisms of Action: The identification of specific molecular targets is crucial for understanding how this compound exerts its therapeutic effects and for the development of targeted therapies. To date, several molecular targets and signaling pathways have been identified:

| Biological Activity | Molecular Target/Pathway |

| Chronic Migraine | CGRP, iNOS |

| Cancer | CDK2/Cyclin E, PI3K/AKT, MAPK, NF-κB |

| Allergic Diseases | ORAI1 channel |

| Inflammation | NF-κB, MAPK, PKC-dependent AP-1 |

| Cardiovascular Protection | β₁ adrenergic receptor |

| Larvicidal Activity | Sterol carrier protein-2 (SCP-2) |

| Osteoarthritis | p38/ERK MAPK, p65/NF-κB signaling |

| Melanin Synthesis | PKA/CREB, P38/MAPK signaling pathways |

This table is based on data from multiple research articles. nih.govphcogres.comthegoodscentscompany.comnih.govsemanticscholar.orgguidechem.comresearchgate.netmdpi.comnih.govfrontiersin.org

Future research should aim to further delineate these signaling pathways and identify the direct binding partners of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover novel molecular targets. A deeper understanding of its mechanism of action will be critical for its translation into clinical practice.

Sustainable Production Strategies for this compound and its Derivatives

While this compound can be isolated from natural sources like the bark of Zanthoxylum armatum, reliance on plant extraction can be unsustainable and lead to batch-to-batch variability. thegoodscentscompany.com Therefore, the development of sustainable and scalable production methods is a key area of future research.

Chemical Synthesis: Significant progress has been made in the chemical synthesis of this compound and its derivatives. Researchers have developed several novel synthetic routes, including stereoselective and asymmetric synthesis methods. nih.govresearchgate.net A notable example is the C-H insertion approach to create the furofuranone core of this compound. nih.govacs.orgacs.org These synthetic strategies not only provide a reliable and scalable source of this compound but also allow for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies. The ability to systematically modify the chemical structure of this compound will be instrumental in optimizing its pharmacological properties.

Future efforts in chemical synthesis should focus on improving the efficiency and environmental friendliness of the synthetic routes, for instance, by exploring green chemistry principles and catalytic methods.

Biotechnological Production: While not yet extensively reported for this compound, biotechnological production methods offer a promising and sustainable alternative to chemical synthesis and natural extraction. Plant cell culture or microbial fermentation could potentially be engineered to produce this compound and its precursors. This would involve identifying and transferring the biosynthetic genes for this compound from its native plant into a suitable production host, such as yeast or E. coli. Although this approach requires significant initial research and development, it could ultimately provide a highly sustainable and cost-effective source of this compound. Future research in this area should focus on elucidating the biosynthetic pathway of this compound in its native plant species to identify the necessary enzymes for a biotechnological production strategy.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and characterizing Planinin in complex matrices?

- Methodological Answer : Combine spectroscopic (e.g., NMR, FT-IR) and chromatographic methods (HPLC-MS) to resolve this compound’s structural and functional properties. For purity assessment, use high-resolution mass spectrometry (HRMS) coupled with differential scanning calorimetry (DSC) . Standardize protocols by referencing established compound characterization workflows in peer-reviewed journals.

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical studies?

- Methodological Answer : Design dose-response studies using animal models (e.g., rodents) with controlled variables (age, weight, metabolic conditions). Employ compartmental modeling to analyze absorption, distribution, and elimination. Validate results against in vitro assays (e.g., hepatic microsomal stability tests) to ensure translational relevance .

Q. What are the standard in vitro assays for evaluating this compound’s biological activity?

- Methodological Answer : Use cell-based assays (e.g., viability assays, enzyme inhibition) with appropriate positive/negative controls. For receptor-targeted studies, apply radioligand binding assays or fluorescence polarization. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies, prioritizing datasets with robust experimental controls. Use sensitivity analysis to identify confounding variables (e.g., solvent effects, assay temperature). Validate hypotheses through orthogonal methods, such as CRISPR-based gene editing to isolate target pathways .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer : Apply design of experiments (DoE) to explore reaction parameters (catalyst concentration, temperature, solvent polarity). Use real-time reaction monitoring via PAT (Process Analytical Technology) tools like Raman spectroscopy. Compare outcomes with computational simulations (e.g., DFT for transition-state analysis) .

Q. How do researchers address this compound’s stability challenges in long-term storage?

- Methodological Answer : Perform accelerated stability studies under varying conditions (humidity, light, temperature). Analyze degradation products using LC-MS/MS and correlate findings with molecular dynamics simulations to predict shelf-life. Reference ICH guidelines (Q1A-Q1E) for protocol standardization .

Q. What computational models best predict this compound’s interactions with novel biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with machine learning models trained on structural-activity datasets. Validate predictions via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding affinity quantification .

Data Contradiction and Synthesis Challenges

Q. How should researchers reconcile discrepancies between in silico predictions and empirical data for this compound?

- Methodological Answer : Audit computational parameters (force fields, solvation models) for alignment with experimental conditions. Perform free-energy perturbation (FEP) calculations to refine binding affinity predictions. Cross-validate with cryo-EM or X-ray crystallography where feasible .

Q. What statistical approaches are recommended for multi-omic datasets involving this compound?

- Methodological Answer : Apply multivariate analysis (PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic data. Use Bayesian networks to infer causal relationships. Address batch effects via ComBat or surrogate variable analysis (SVA) .

Table: Key Analytical Methods for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.